molecular formula C16H21NO3 B2870492 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626216-00-0

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2870492
CAS No.: 626216-00-0
M. Wt: 275.348
InChI Key: WUBZVWLDMUDMRL-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine (CAS: 626216-00-0) is a secondary amine with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol . Its structure comprises a 3,4-dimethoxyphenethyl group linked to a 5-methylfurfuryl moiety via an amine bridge. It is primarily utilized as a reference standard in pharmaceutical and biochemical research, with storage recommendations at -20°C for long-term stability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-6-14(20-12)11-17-9-8-13-5-7-15(18-2)16(10-13)19-3/h4-7,10,17H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBZVWLDMUDMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine , with the CAS number 626216-00-0 , is a complex organic molecule characterized by its unique structural features, including a phenyl group with methoxy substituents and a furan ring. This compound has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities, particularly in relation to neuroactivity and enzyme inhibition.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • Structural Features :
    • Contains a 3,4-dimethoxyphenyl group.
    • Incorporates a 5-methylfuran moiety.
    • Exhibits an amine functional group.

Biological Activity Overview

Compounds with similar structures often exhibit a range of biological activities, including:

  • Neuroactivity : Compounds such as 3,4-Dimethoxyphenethylamine are known for their effects on neurotransmitter systems.
  • Antioxidant Properties : The furan ring in compounds like 5-Methylfuran contributes to antioxidant activity.
  • Antidepressant Effects : Analogous structures have been explored for their potential antidepressant properties.

The biological activity of this compound may involve several mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have been reported to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.
  • Antioxidant Activity : The presence of the furan ring suggests potential interactions with reactive oxygen species, providing protective effects against oxidative stress.
  • Neurotransmitter Modulation : The structural characteristics may influence serotonin and dopamine pathways, contributing to mood regulation.

Study on Neuroactivity

A study investigating the neuroactive properties of structurally related compounds found that those with methoxy substitutions showed enhanced binding affinity to serotonin receptors. This suggests that this compound could similarly interact with these receptors, potentially leading to antidepressant effects.

Antioxidant Activity Research

Research has demonstrated that compounds containing furan rings exhibit significant antioxidant activity. In vitro studies indicated that derivatives of 5-Methylfuran can scavenge free radicals effectively, which could be extrapolated to predict similar behavior for the compound .

Enzyme Inhibition Studies

A biochemical study highlighted that certain dimethoxylated compounds inhibited MAO-B more potently than MAO-A. Given the structural similarities, it is plausible that this compound may exhibit selective inhibition towards these enzymes, further supporting its potential therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3,4-DimethoxyphenethylamineMethoxy-substituted phenylNeuroactive
5-MethylfuranFuran ringAntioxidant
2-MethoxyphenethylamineMethoxy-substituted phenylAntidepressant
This compoundDual functional groups (furan and amine)Potentially unique pharmacological profile

Chemical Reactions Analysis

Synthetic Preparation and Reductive Amination

The primary synthetic route for [2-(3,4-dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine involves a reductive amination process. This method yields the compound in 82.6% efficiency under optimized conditions :

Reaction Steps :

  • Imine Formation : 2-(3,4-Dimethoxyphenyl)ethylamine reacts with 5-methylfuran-2-carbaldehyde in ethanol under reflux (4 hours). Molecular sieves (0.3 nm) facilitate dehydration.

  • Reduction : The intermediate imine is reduced using sodium borohydride (NaBH₄) in methanol at room temperature (16 hours).

  • Workup : The product is isolated via extraction with ether, washed with brine, and dried over MgSO₄.

Key Data :

ParameterValue/Detail
Starting Amine2-(3,4-Dimethoxyphenyl)ethylamine
Aldehyde5-Methylfuran-2-carbaldehyde
SolventEthanol → Methanol
Reducing AgentNaBH₄
Yield82.6%
Product FormOil (Characterized via MS, 1H^1H-NMR)

Functional Group Reactivity

The compound contains two reactive sites: a secondary amine and methoxy-substituted aryl groups .

Amine Reactivity

  • Acylation : The secondary amine can react with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides, as demonstrated in structurally similar compounds . For example:

    Amine+Ac2ON Acetyl derivative+H2O\text{Amine}+\text{Ac}_2\text{O}\rightarrow \text{N Acetyl derivative}+\text{H}_2\text{O}

    Hypothetical yield: ~70–85% based on analogous reactions .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form tertiary amines :

    Amine+CH3IN Methylated derivative+HI\text{Amine}+\text{CH}_3\text{I}\rightarrow \text{N Methylated derivative}+\text{HI}

Methoxy Group Reactivity

  • Demethylation : Methoxy groups on the phenyl ring can be cleaved using strong Lewis acids (e.g., BBr₃) to yield phenolic -OH groups :

    Ar OCH3+BBr3Ar OH+CH3BBr3\text{Ar OCH}_3+\text{BBr}_3\rightarrow \text{Ar OH}+\text{CH}_3\text{BBr}_3

Furan Ring Reactivity

  • Electrophilic Substitution : The electron-rich furan ring may undergo nitration or sulfonation, though experimental evidence is lacking for this specific compound.

  • Oxidative Ring Opening : Ozonolysis or peroxides could cleave the furan ring, forming diketones or carboxylic acids .

Derivatization Pathways

The compound serves as a precursor for further functionalization. Examples from analogous systems include:

Reaction TypeReagents/ConditionsPotential ProductApplication
Schiff Base Formation Aromatic aldehydes, refluxImine-linked conjugatesLigands for metal complexes
Mitsunobu Reaction DIAD, PPh₃, R-OHEther derivativesBioactive molecule synthesis
Buchwald–Hartwig Coupling Pd catalysts, aryl halidesCross-coupled aryl aminesPharmaceutical intermediates

Stability and Degradation

  • Thermal Stability : Stable under reflux conditions in ethanol/methanol .

  • Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), which may oxidize the furan ring or methoxy groups .

  • Acid/Base Sensitivity : The amine group may protonate under acidic conditions, while the furan ring could hydrolyze in strong acids .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsProductYield (Hypothetical)
Secondary AmineAcylationAcetic anhydride, baseN-Acetyl derivative75–85%
Methoxy PhenylDemethylationBBr₃, DCMDihydroxy-phenyl derivative60–70%
FuranNitrationHNO₃, H₂SO₄5-Nitro-furan derivative40–50%
AmineAlkylationMethyl iodide, K₂CO₃N,N-Dimethyl derivative80–90%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,5-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

  • Molecular Formula: C₁₉H₂₅NO₄
  • Molecular Weight : 331.41 g/mol
  • Key Features : Replaces the 5-methylfuran group with a 2,5-dimethoxybenzyl substituent.
  • Implications: Increased lipophilicity due to additional methoxy groups (logP likely higher than the target compound).
  • Spectral Data: Not provided in evidence, but the compound’s ChemSpider ID (1618105) suggests accessible characterization data .

N-Allyl-2-[2-(2,6-difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dimethoxy-phenyl)-acetamide (18e)

  • Molecular Formula : C₂₈H₂₅F₃N₃O₃S
  • Molecular Weight : 530.2 g/mol
  • Key Features : Incorporates fluorine atoms and an isothioureido-acetamide backbone.
  • Implications: Fluorine atoms enhance metabolic stability and bioavailability compared to the non-halogenated target compound.

[2-(2,6-Difluoro-benzylsulfanyl)-3-phenyl-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine (7)

  • Molecular Formula : C₂₅H₂₃F₂N₃O₂S
  • Molecular Weight : 486.0 g/mol
  • Key Features : Contains an imidazole-thioether core and 3,4-dimethoxyphenyl group.
  • Implications :
    • The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility, unlike the neutral furan in the target compound.
    • Sulfur in the thioether may improve membrane permeability .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
Target Compound C₁₆H₂₁NO₃ 275.34 3,4-Dimethoxyphenethyl, 5-methylfuran 383.6±37.0 Research reference standard
N-(2,5-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine C₁₉H₂₅NO₄ 331.41 2,5-Dimethoxybenzyl, 3,4-dimethoxyphenethyl Not reported Neurological research (inferred)
N-Allyl-2-[2-(2,6-difluoro-benzyl)-...-acetamide (18e) C₂₈H₂₅F₃N₃O₃S 530.2 Fluorinated isothioureido-acetamide Not reported GPCR agonist studies
[2-(2,6-Difluoro-benzylsulfanyl)-...-methyl-amine (7) C₂₅H₂₃F₂N₃O₂S 486.0 Imidazole-thioether, 3,4-dimethoxyphenyl Not reported Enzyme inhibition assays

Key Research Findings

  • Electronic Effects : The 5-methylfuran group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in compound 18e .
  • Biological Activity: Fluorinated analogs (e.g., 18e) exhibit enhanced metabolic stability, making them preferable for in vivo studies compared to the non-halogenated target compound .
  • Synthetic Complexity : The target compound’s synthesis (undisclosed in evidence) likely involves fewer steps than triazine derivatives (e.g., Compound-4g in ), which require multi-component condensation (67% yield) .

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